molecular formula C18H19N3S B2470223 N-(5-methylpyridin-2-yl)-4-(2,4,5-trimethylphenyl)thiazol-2-amine CAS No. 1116074-35-1

N-(5-methylpyridin-2-yl)-4-(2,4,5-trimethylphenyl)thiazol-2-amine

Cat. No. B2470223
CAS RN: 1116074-35-1
M. Wt: 309.43
InChI Key: KCOAMXQZQFMLSB-UHFFFAOYSA-N
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Description

N-(5-methylpyridin-2-yl)-4-(2,4,5-trimethylphenyl)thiazol-2-amine is a chemical compound that has gained attention in scientific research for its potential applications in various fields.

Scientific Research Applications

Biological Activities and Therapeutic Potentials

  • Antiproliferative and Antimicrobial Properties : Research has demonstrated the potential of thiazole derivatives, including compounds structurally related to N-(5-methylpyridin-2-yl)-4-(2,4,5-trimethylphenyl)thiazol-2-amine, as apoptosis inducers and anti-infective agents. Compounds with thiazole moieties have shown significant antibacterial, antimalarial, and cytotoxic activities, indicating their potential as therapeutic leads in treating various diseases, including cancer and infections (Bansal et al., 2020).

  • Antiprion Activity : Thiazole-based compounds, akin to the chemical structure , have been identified as a new class of small molecules with antiprion activity. These compounds have shown promise in prion-infected neuroblastoma cell lines, highlighting their potential as therapeutic agents for prion diseases (Gallardo-Godoy et al., 2011).

Chemical and Material Science Applications

  • Catalysis : this compound and similar compounds have been explored for their role in catalysis. For instance, their application in Suzuki cross-coupling reactions and hydrosilane polymerization highlights the utility of such compounds in facilitating chemical transformations, potentially leading to more efficient synthesis of complex molecules (Deeken et al., 2006).

  • Dyeing and Solvatochromic Behavior : Derivatives of thiazol-2-amine have been investigated for their dyeing properties and solvatochromic behavior. These studies provide insights into how such compounds can be utilized in the development of new dyes with specific applications in textiles and materials science (Modi & Patel, 2013).

properties

IUPAC Name

N-(5-methylpyridin-2-yl)-4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3S/c1-11-5-6-17(19-9-11)21-18-20-16(10-22-18)15-8-13(3)12(2)7-14(15)4/h5-10H,1-4H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCOAMXQZQFMLSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NC2=NC(=CS2)C3=C(C=C(C(=C3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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